molecular formula C11H8N2O B567916 [3,4'-Bipyridine]-5-carbaldehyde CAS No. 1214384-36-7

[3,4'-Bipyridine]-5-carbaldehyde

Cat. No.: B567916
CAS No.: 1214384-36-7
M. Wt: 184.198
InChI Key: MSFXEBYIABYKGB-UHFFFAOYSA-N
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Description

[3,4'-Bipyridine]-5-carbaldehyde is a versatile aromatic aldehyde that serves as a valuable precursor and molecular building block in advanced chemical research. Its structure, which incorporates two nitrogen-containing pyridine rings and a formyl functional group, makes it particularly useful in coordination chemistry and medicinal chemistry. Bipyridine derivatives are widely recognized for their ability to form stable complexes with various transition metal ions . These complexes are fundamental in developing catalysts, electronic materials, and luminescent compounds . The aldehyde group is a critical reactive site, allowing researchers to easily synthesize more complex molecules through condensation reactions to form Schiff bases, which can act as ligands with enhanced biological activity . In a pharmaceutical context, the bipyridine scaffold is of significant interest. Bipyridine-based compounds, such as Milrinone, are known to act as inhibitors of phosphodiesterase fraction III (PDE3) . This inhibition leads to increased intracellular cyclic adenosine monophosphate (cAMP), resulting in positive inotropic effects (increased myocardial contractility) and vasodilation, making this chemical class a target for cardiovascular drug discovery research . Furthermore, the incorporation of carboxylic acid-functionalized bipyridines as co-ligands in metal complexes has been shown to improve the complexes' solubility and biological activity, including notable in vitro cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) . As such, this compound provides researchers with a flexible starting point for the design and synthesis of novel molecules with potential applications in materials science and the development of therapeutic agents.

Properties

IUPAC Name

5-pyridin-4-ylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-8-9-5-11(7-13-6-9)10-1-3-12-4-2-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFXEBYIABYKGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CN=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673537
Record name [3,4'-Bipyridine]-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214384-36-7
Record name [3,4'-Bipyridine]-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing bipyridine frameworks. For [3,4'-Bipyridine]-5-carbaldehyde, this method involves coupling a halogenated pyridinecarbaldehyde with a boronic acid derivative.

Typical Protocol :

  • Reactants : 5-Bromo-3-pyridinecarbaldehyde and 4-pyridylboronic acid.

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : K₂CO₃ (2 equiv).

  • Solvent : Tetrahydrofuran (THF)/H₂O (4:1 v/v).

  • Conditions : 80°C, 12–24 hours under nitrogen.

Key Considerations :

  • Regioselectivity is influenced by steric effects at the 3- and 4-positions of the pyridine rings.

  • The aldehyde group requires protection (e.g., as an acetal) to prevent side reactions during coupling.

Yield : 60–75% after deprotection.

Stille Coupling

Stille coupling employs organotin reagents for forming carbon-carbon bonds, offering compatibility with sensitive functional groups like aldehydes.

Representative Procedure :

  • Reactants : 5-Iodo-3-pyridinecarbaldehyde and 4-(tributylstannyl)pyridine.

  • Catalyst : Pd₂(dba)₃·CHCl₃ (3 mol%) with P(t-Bu)₃ ligand.

  • Solvent : Dimethylformamide (DMF).

  • Conditions : 100°C, 6–8 hours.

Advantages :

  • Tolerance of unprotected aldehydes due to milder reaction conditions.

  • Higher functional group compatibility compared to Suzuki coupling.

Yield : 70–85%.

Heck Coupling

Heck reactions are utilized for vinylation or arylation of halopyridines, though applications to this compound are less common.

Case Study :

  • Substrate : 5-Bromo-3-pyridinecarbaldehyde.

  • Olefin Partner : 4-Vinylpyridine.

  • Catalyst : Pd(OAc)₂ with Buchwald’s MePhos ligand.

  • Base : NEt₃.

  • Solvent : Dioxane.

  • Conditions : 90°C, 24 hours.

Outcome :

  • Moderate yield (50–60%) due to competing β-hydride elimination.

  • Requires post-reduction steps to saturate unintended double bonds.

Protecting Group Strategies

The aldehyde group’s reactivity necessitates protection during cross-coupling. Common approaches include:

Acetal Protection

  • Reagent : Ethylene glycol, p-toluenesulfonic acid (PTSA).

  • Conditions : Reflux in toluene, 4–6 hours.

  • Deprotection : HCl (1M) in THF/H₂O.

Efficiency :

  • Protection yield: >90%.

  • Deprotection yield: 85–95%.

Silyl Ether Protection

  • Reagent : tert-Butyldimethylsilyl chloride (TBDMSCl), imidazole.

  • Solvent : Dichloromethane (DCM).

  • Deprotection : Tetrabutylammonium fluoride (TBAF).

Applications :

  • Preferred for Stille couplings where basic conditions are avoided.

Industrial-Scale Synthesis

Continuous Flow Reactors

Adapting laboratory-scale methods for industrial production involves optimizing throughput and catalyst recycling.

Example :

  • Catalyst : Pd nanoparticles immobilized on mesoporous silica.

  • Residence Time : 30 minutes.

  • Temperature : 120°C.

  • Solvent : Ethanol/H₂O.

Benefits :

  • 20% increase in yield compared to batch reactors.

  • Catalyst reuse for >10 cycles without significant degradation.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves regioselectivity.

Protocol :

  • Reactants : 5-Bromo-3-pyridinecarbaldehyde and 4-pyridylboronic acid.

  • Catalyst : Pd/C (5 wt%).

  • Solvent : DMF.

  • Conditions : 150°C, 20 minutes.

Yield : 80–90%.

Comparative Analysis of Methods

Table 1: Efficiency of Cross-Coupling Methods

MethodCatalystYield (%)RegioselectivityScalability
Suzuki-MiyauraPd(PPh₃)₄60–75HighModerate
StillePd₂(dba)₃·CHCl₃70–85ModerateLow
HeckPd(OAc)₂/MePhos50–60LowLow
Continuous FlowPd/SiO₂80–90HighHigh

Chemical Reactions Analysis

Types of Reactions: [3,4’-Bipyridine]-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

[3,4'-Bipyridine]-5-carbaldehyde serves as a vital building block in organic synthesis. It can participate in various reactions, including:

  • Suzuki Coupling Reactions : This compound can be utilized in the Suzuki coupling to synthesize bipyridine derivatives. For instance, the reaction of this compound with boronic acids under palladium catalysis yields valuable bipyridine-based compounds that are crucial in pharmaceuticals and agrochemicals .
  • Schiff Base Formation : The aldehyde functional group allows for the formation of Schiff bases with primary amines. These Schiff bases are important intermediates in the synthesis of biologically active compounds .

Pharmaceutical Applications

The biological activity of this compound has been explored in several studies:

  • Antimicrobial Activity : Research has demonstrated that this compound exhibits antibacterial properties against various strains such as Escherichia coli and Staphylococcus aureus. A study showed that increasing concentrations of the compound led to a significant reduction in bacterial viability (Table 1) .

    Table 1: Antibacterial Activity
    Concentration (µg/mL)E. coli Viability (%)S. aureus Viability (%)
    107065
    504030
    100105
  • Antioxidant Properties : The antioxidant capacity was assessed using DPPH radical scavenging assays, indicating that this compound has potential as an antioxidant agent (Table 2) .

    Table 2: Antioxidant Activity
    Concentration (µg/mL)% Scavenging Activity
    1025
    5050
    10080

Materials Science

In materials science, this compound is utilized for the synthesis of covalent organic frameworks (COFs). These frameworks are characterized by their porosity and high surface area, making them suitable for applications in:

  • Gas Storage : The unique structure allows for efficient gas adsorption and storage.
  • Catalysis : COFs derived from this compound can act as heterogeneous catalysts in various chemical reactions .

Case Study A: Synthesis of Antimicrobial Agents

A study focusing on synthesizing new antimicrobial agents involved using this compound as a precursor. The resulting compounds exhibited enhanced activity against resistant bacterial strains, showcasing the compound's potential in drug development.

Case Study B: COF Development

Research demonstrated the successful incorporation of this compound into COFs for hydrogen evolution reactions. The synthesized framework showed a high BET surface area of over 1800 m²/g, indicating its suitability for energy-related applications .

Mechanism of Action

The mechanism of action of [3,4’-Bipyridine]-5-carbaldehyde and its derivatives often involves interaction with specific molecular targets. For example, milrinone, a bipyridine derivative, inhibits phosphodiesterase III, leading to increased levels of cyclic adenosine monophosphate (cAMP) and improved cardiac function . The molecular targets and pathways involved can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Comparison with Structural Isomers and Functional Analogs

Structural Isomers: [2,3'-Bipyridine]-5-carbaldehyde

[2,3'-Bipyridine]-5-carbaldehyde (CAS 179873-49-5) is a positional isomer of the target compound, differing in the connectivity of the pyridine rings (2,3' vs. 3,4'). Key comparisons include:

  • Molecular Formula : Both share the formula C₁₁H₈N₂O and molecular weight 184.19 .
  • Reactivity : The positional difference may alter electronic properties. For example, the 3,4'-linkage in the target compound could enhance conjugation compared to the 2,3'-isomer, affecting solubility or electrophilicity of the aldehyde group.

Functional Group Analogs

[3,4'-Bipyridine]-5-carboxamide

This derivative replaces the aldehyde with a carboxamide (-CONH₂) group (CAS 122578-93-2). Key differences:

  • Molecular Formula : C₁₁H₉N₃O (MW 199.21) .
  • Data Gap: Limited availability suggests understudied applications, contrasting with the aldehyde’s utility as a synthetic intermediate .
USP Inamrinone-Related Compounds
  • Related Compound B : N-(1,6-dihydro-6-oxo-(3,4’-bipyridine)-5-yl)-2-hydroxypropanamide (C₁₃H₁₃N₃O₃, MW 259.3) features an amide substituent.
  • Related Compound C : 1,6-dihydro-6-oxo-(3,4’-bipyridine)-5-carbonitrile (C₁₁H₇N₃O, MW 197.20) contains a nitrile (-CN) group .
  • Comparison :
    • The amide and nitrile groups in these derivatives highlight the bipyridine core’s versatility in pharmaceutical design.
    • The carbaldehyde group in the target compound offers a reactive site for further functionalization (e.g., condensation reactions), unlike the more stable amide or nitrile groups .

Structural and Application-Based Comparisons

Data Table: Key Properties of [3,4'-Bipyridine]-5-carbaldehyde and Analogs

Compound Name Molecular Formula Molecular Weight Functional Group Key Applications/Notes Reference
This compound C₁₁H₈N₂O 184.19* Carbaldehyde Intermediate in synthesis
[2,3'-Bipyridine]-5-carbaldehyde C₁₁H₈N₂O 184.19 Carbaldehyde Structural isomer, research use
[3,4'-Bipyridine]-5-carboxamide C₁₁H₉N₃O 199.21 Carboxamide Potential pharmaceutical use
Inamrinone Related Compound B C₁₃H₁₃N₃O₃ 259.3 Amide Pharmaceutical reference standard
Inamrinone Related Compound C C₁₁H₇N₃O 197.20 Nitrile Pharmaceutical reference standard

*Assumed based on isomer data.

Key Findings

  • Positional Isomerism : The 3,4'-bipyridine linkage may confer distinct electronic properties compared to 2,3'-isomers, influencing reactivity in cross-coupling reactions or coordination chemistry .
  • Functional Group Impact :
    • Aldehydes are more electrophilic than amides or nitriles, enabling nucleophilic additions (e.g., formation of Schiff bases).
    • Carboxamides and nitriles are often prioritized in drug design for stability and hydrogen-bonding capacity .
  • Pharmaceutical Relevance : The USP-related compounds underscore the bipyridine scaffold’s role in drug development, with the carbaldehyde derivative serving as a precursor for such molecules .

Biological Activity

[3,4'-Bipyridine]-5-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its synthesis, antimicrobial, anticancer, and anti-inflammatory activities.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of bipyridine derivatives with aldehydes under controlled conditions. Various synthetic routes have been explored, often utilizing metal catalysts to enhance yields and selectivity. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound and its derivatives. The compound has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundGram-Negative Activity (Zone of Inhibition in mm)Gram-Positive Activity (Zone of Inhibition in mm)
This compound2022
Kanamycin3235

The antimicrobial activity was assessed using the Kirby-Bauer disc diffusion method against Escherichia coli (gram-negative) and Bacillus cereus (gram-positive). The results indicate that this compound exhibits significant antibacterial properties compared to standard antibiotics like kanamycin .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines.

Case Study: Anticancer Screening

A study conducted on the effects of this compound on human cancer cell lines demonstrated a significant reduction in cell viability at certain concentrations. The IC50 values were determined through MTT assays.

  • Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer)
  • IC50 Values :
    • A549: 25 µM
    • HeLa: 30 µM

These findings suggest that this compound may possess potential as an anticancer agent due to its ability to induce cytotoxicity in tumor cells .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. In vivo studies using animal models have indicated that this compound can significantly reduce inflammation markers.

Table 2: Anti-inflammatory Effects

TreatmentInflammatory Marker Reduction (%)
Control0
This compound45
Standard Anti-inflammatory Drug60

The results illustrate that while this compound shows promise as an anti-inflammatory agent, it is less effective than established drugs but still noteworthy for further investigation .

Q & A

Q. What are the standard synthetic routes for [3,4'-Bipyridine]-5-carbaldehyde, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, 5'-(tosylmethyl)-[3,3'-bipyridine]-5-carbaldehyde (a structural analog) is synthesized using Pd(PPh₃)₄ in tetrahydrofuran (THF), yielding a brown solid . Key optimization parameters include:
  • Catalyst loading : 2–5 mol% Pd to balance cost and efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance ligand solubility and reaction homogeneity.
  • Temperature : Reactions often proceed at reflux (60–80°C) to accelerate kinetics without decomposition.
    Purification involves column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR identifies aldehyde proton (δ ~9.8–10.2 ppm) and bipyridine backbone signals (aromatic protons at δ 7.5–9.0 ppm) .
  • IR spectroscopy : Stretching vibrations for C=O (aldehyde, ~1700 cm⁻¹) and C=N (bipyridine, ~1600 cm⁻¹) confirm functional groups .
  • X-ray crystallography : Resolves molecular geometry; for example, derivatives like 3,3′-dimethyl-1,1′-diphenyl-1H,1′H-[6,6′-bipyrazolo[3,4-b]pyridine]-5-carbaldehyde show planar bipyridine systems with dihedral angles <10° .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 229.1 for C₁₂H₈N₂O) .

Advanced Research Questions

Q. How does the aldehyde group in this compound influence its coordination chemistry with transition metals?

  • Methodological Answer : The aldehyde moiety acts as a weak-field ligand, while the bipyridine backbone provides strong π-accepting sites. In ternary copper(II) complexes, the aldehyde oxygen participates in hydrogen bonding, stabilizing the coordination sphere. For example:
  • Electronic effects : The electron-withdrawing aldehyde lowers the metal’s d-orbital energy, enhancing redox activity (e.g., Cu²⁺/Cu⁺ transitions at E = 0.45 V vs. Ag/AgCl) .
  • Structural modulation : Steric hindrance from the aldehyde directs axial ligand binding, favoring octahedral geometries in Ru(II) complexes .
    Comparative studies with non-aldehyde analogs (e.g., 4,4′-bipyridine) show altered luminescence properties (quantum yield decreases by ~20% due to aldehyde quenching) .

Q. What computational strategies are used to predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :
  • DFT calculations : B3LYP/6-31G* models predict nucleophilic attack at the aldehyde carbon (e.g., ΔG‡ = 15–20 kcal/mol for imine formation with aniline) .
  • Molecular docking : For biological applications, docking into enzyme active sites (e.g., PIM1 kinase) identifies binding poses where the aldehyde forms hydrogen bonds with Lys67 and Glu121 residues .
  • TD-DFT : Models UV-Vis transitions (e.g., π→π* at 320 nm, n→π* at 270 nm) to correlate experimental spectra with electronic structures .

Q. How do contradictions in experimental data (e.g., conflicting yields or spectroscopic results) arise during synthesis, and how are they resolved?

  • Methodological Answer : Discrepancies often stem from:
  • Reagent purity : Trace water in THF reduces Pd catalyst activity, lowering yields by 30–40% (mitigated by molecular sieves) .
  • Isomeric byproducts : 3,4′- vs. 4,4′-bipyridine isomers may co-elute in HPLC; resolution requires chiral columns (e.g., Chiralpak IA-3) with heptane/isopropanol (90:10) .
  • Oxidative side reactions : Aldehyde oxidation to carboxylic acid under basic conditions (e.g., pH >9) is minimized by inert atmospheres and radical scavengers (e.g., BHT) .

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